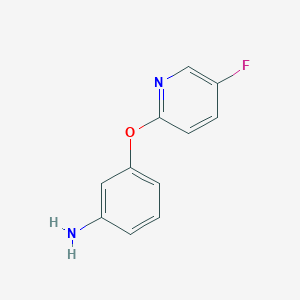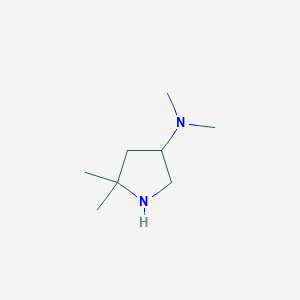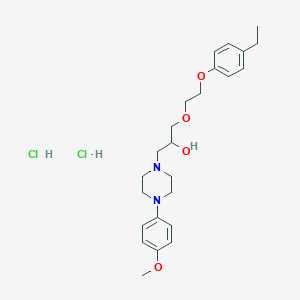![molecular formula C20H15N3O2 B2410797 N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 383148-67-2](/img/structure/B2410797.png)
N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a complex organic molecule that contains a benzimidazole ring and a furan ring . Benzimidazole is a type of organic compound that’s part of many pharmaceuticals and has a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzimidazole and furan rings, along with the carboxamide group. The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring . Furan is a five-membered ring with four carbon atoms and one oxygen atom . The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2).Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazole derivatives are stable compounds. They are usually soluble in common organic solvents .Scientific Research Applications
Synthesis and CNS Properties
The synthesis of compounds related to benzimidazole, such as N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide, has been explored due to the potential for developing more potent central nervous system (CNS) drugs. The synthesis process involves several steps, including distillation, condensation, alkylation, acylation, oxidation, cyclization, sulfation, and amidation. These compounds, particularly those with a furan ring(s), are investigated for their ability to penetrate the CNS and treat neurological disorders. They may exhibit a range of activities, including agonistic, antagonistic, and stimulant effects, influenced by the presence of heteroatoms like nitrogen, oxygen, and sulfur (Saganuwan, 2020).
DNA Binding Properties
Benzimidazole derivatives like Hoechst 33258 have shown strong binding affinity to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This characteristic makes them useful in a variety of biological and medicinal applications, including chromosome and nuclear staining, DNA content analysis, and as radioprotectors and topoisomerase inhibitors. These properties are leveraged for rational drug design and understanding DNA sequence recognition and binding at a molecular level (Issar & Kakkar, 2013).
Future Directions
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(23-20-21-15-7-3-4-8-16(15)22-20)18-11-14-13-6-2-1-5-12(13)9-10-17(14)25-18/h1-10,18H,11H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZKDQFOKCRVQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)

![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)



![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2410733.png)
![2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2410735.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2410736.png)
